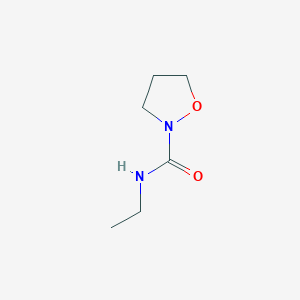

N-ethyl-1,2-oxazolidine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1,2-oxazolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-2-7-6(9)8-4-3-5-10-8/h2-5H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXDLATWGZUBGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565489-61-3 | |

| Record name | N-ethyl-1,2-oxazolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Ethyl 1,2 Oxazolidine 2 Carboxamide and Its Analogues

Strategic Approaches to Oxazolidinone Core Construction

The formation of the oxazolidinone ring is a critical step in the synthesis of N-ethyl-1,2-oxazolidine-2-carboxamide and its analogues. Various synthetic strategies have been developed to achieve this, including cyclization reactions, ring expansions, and multi-component reactions.

Cyclization Reactions Involving Amino Alcohols and Carbamic Acid Derivatives

A prevalent and versatile method for constructing the oxazolidinone core is the cyclization of β-amino alcohols with carbamic acid derivatives or their synthetic equivalents. This approach offers a direct route to the desired heterocyclic system. The reaction of a β-amino alcohol with phosgene (B1210022) or its derivatives, such as diphosgene or triphosgene, is a classic example. beilstein-journals.orgnih.govmdpi.com Additionally, the carbonylation of β-amino alcohols using carbon dioxide or dialkyl carbonates provides a more environmentally benign alternative. beilstein-journals.orgnih.gov

The use of activating agents can facilitate the cyclization process. For instance, the reaction of amino alcohols and carbon dioxide in the presence of p-toluenesulfonyl chloride (TsCl) as an activating reagent proceeds under mild conditions to afford 2-oxazolidinones.

A variety of catalysts can be employed to promote these cyclization reactions. For example, a phosphazene base can catalyze the intramolecular hydroamidation of amide alkenes to produce oxazolidinones, among other cyclic compounds. organic-chemistry.org

| Reactants | Reagents/Catalysts | Product | Key Features |

|---|---|---|---|

| β-Amino alcohol | Phosgene, diphosgene, triphosgene | 2-Oxazolidinone (B127357) | Classic and widely used method. beilstein-journals.orgnih.govmdpi.com |

| β-Amino alcohol | Carbon dioxide, dialkyl carbonates | 2-Oxazolidinone | Greener alternative to phosgene-based methods. beilstein-journals.orgnih.gov |

| Amino alcohol, Carbon dioxide | p-Toluenesulfonyl chloride (TsCl) | 2-Oxazolidinone | Proceeds under mild conditions. |

| Amide alkene | P4-base (phosphazene base) | Oxazolidinone | Catalytic intramolecular hydroamidation. organic-chemistry.org |

Ring Expansion and Rearrangement Reactions for Oxazolidine (B1195125) Formation

Ring expansion and rearrangement reactions provide alternative pathways to the oxazolidine core, often starting from smaller, strained ring systems like aziridines. The reaction of N-alkylaziridine-2-carboxylates with N-alkyl isocyanates can lead to the formation of imidazolidin-2-ones through ring expansion. researchgate.net In a related transformation, when the N-alkyl group of the isocyanate is replaced with an N-phenyl group, oxazolidin-2-imines are formed. researchgate.net

Another strategy involves the stereocontrolled acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols to synthesize 2-amino ethers. nih.govacs.org This methodology highlights the utility of aziridines as precursors to functionalized open-chain products that can potentially be cyclized to form oxazolidinones in a subsequent step. Furthermore, β-chloroamine hydrochlorides, which can be generated from aziridines, undergo condensation with sodium carbonate to yield 2-oxazolidinones. biu.ac.il

The reaction of aziridines with carbon dioxide, often catalyzed by various metal complexes, is a direct method for synthesizing oxazolidinones. nih.gov Additionally, nickel-catalyzed cycloaddition of aziridines with isocyanates can produce iminooxazolidine derivatives, which can then isomerize to imidazolidinone derivatives. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| N-Alkylaziridine-2-carboxylate | N-Alkyl isocyanate | Imidazolidin-2-one | Ring Expansion researchgate.net |

| N-Alkylaziridine-2-carboxylate | N-Phenyl isocyanate | Oxazolidin-2-imine | Ring Expansion researchgate.net |

| Oxazolidinone-fused aziridine (B145994) | Alcohol, Acid catalyst | 2-Amino ether | Ring-Opening nih.govacs.org |

| Aziridine | Hydrogen chloride, Sodium carbonate | 2-Oxazolidinone | Ring Expansion biu.ac.il |

| Aziridine | Carbon dioxide | Oxazolidinone | Cycloaddition nih.gov |

| Aziridine | Isocyanate, Nickel catalyst | Iminooxazolidine/Imidazolidinone | Cycloaddition/Isomerization nih.gov |

Multi-component Reactions in the Synthesis of Substituted Oxazolidine-2-carboxamides

Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecules like substituted oxazolidine-2-carboxamides in a single step from three or more starting materials. A notable example is the reaction of amines, epoxides, and carbon dioxide, which can be facilitated by visible light irradiation in the presence of a guanidine (B92328) base to yield 2-oxazolidinones. researchgate.net

The reaction of epoxides with isocyanates is another powerful method for synthesizing oxazolidinones. beilstein-journals.orgnih.govresearchgate.net This cycloaddition can be catalyzed by various catalysts, including chromium(salphen) complexes. nih.govresearchgate.net It has been demonstrated that a one-pot reaction of chlorosulfonyl isocyanate (CSI) with epoxides can produce both oxazolidinones and five-membered cyclic carbonates. beilstein-journals.orgbeilstein-archives.org

Furthermore, rare-earth metal amides have been shown to catalyze the multicomponent synthesis of oxazolidinones. beilstein-journals.orgnih.gov These MCRs provide a convergent and atom-economical route to the oxazolidinone scaffold, allowing for the introduction of diversity at various positions of the ring.

Design and Implementation of N-ethyl Functionalization and Carboxamide Modification

Once the oxazolidinone core is established, the subsequent steps involve the introduction of the N-ethyl group and the carboxamide moiety at the nitrogen center.

Alkylation and Acylation Strategies at the Nitrogen Center

The nitrogen atom of the oxazolidinone ring can be functionalized through various alkylation and acylation reactions. N-alkylation can be achieved using standard procedures, for example, by reacting the oxazolidinone with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a suitable base. A series of N-alkylated derivatives of nitroimidazolyl oxazolidinones have been synthesized, demonstrating the feasibility of this approach. nih.gov

N-acylation of oxazolidinones is also a well-established transformation. For instance, a convenient method for the synthesis of N-acylsulfonamides containing an oxazolidin-2-one moiety involves the carbamoylation of chlorosulfonyl isocyanate with a chiral oxazolidinone, followed by sulfamoylation with various amines. researchgate.net This two-step process highlights a method for introducing a carboxamide-like functionality at the nitrogen atom.

Introduction of Carboxamide Moieties through Various Coupling Methods

The direct introduction of a carboxamide group onto the nitrogen of the oxazolidinone ring to form a N-carboxamide can be a challenging transformation. However, related functionalities can be installed using various coupling methods. The reaction of an oxazolidinone with an isocyanate offers a potential route to N-ureido oxazolidinone derivatives. The reaction of epoxides and isocyanates to form oxazolidinones is well-documented, and by analogy, a pre-formed oxazolidinone might react with an isocyanate at the nitrogen atom under suitable conditions. nih.govresearchgate.netwikipedia.org

A more direct approach to forming the N-carboxamide bond would involve the reaction of the oxazolidinone with a carbamoyl (B1232498) chloride or a related activated carbamic acid derivative. Alternatively, coupling reactions commonly used in peptide synthesis could be adapted. For example, the use of coupling reagents like OxymaPure/N,N′-diisopropylcarbodiimide (DIC) has been successful in synthesizing thiazolidine-2,4-dione carboxamide derivatives, suggesting their potential applicability to oxazolidinone systems. nih.govresearchgate.net

| Transformation | Reagents/Methods | Potential Product Type | Notes |

|---|---|---|---|

| N-Ethylation | Ethyl halide (e.g., EtI, EtBr), Base | N-Ethyl oxazolidinone | Standard alkylation procedure. nih.gov |

| N-Carbamoylation | Chlorosulfonyl isocyanate, followed by amine | N-Acylsulfonamide | Indirect route to a carboxamide-like group. researchgate.net |

| N-Ureidation | Isocyanate | N-Ureido oxazolidinone | Potential reaction based on isocyanate reactivity. nih.govresearchgate.netwikipedia.org |

| N-Carboxamide Formation | Carbamoyl chloride or Coupling reagents (e.g., OxymaPure/DIC) | N-Carboxamido oxazolidinone | Adaptation of standard amide coupling methods. nih.govresearchgate.net |

Influence of Substituent Nature on Reaction Efficiency and Selectivity

The electronic and steric properties of substituents on the precursors significantly direct the efficiency and selectivity of oxazolidinone ring formation. In synthetic strategies that combine asymmetric aldol (B89426) reactions with a modified Curtius rearrangement, the nature of substituents on the β-hydroxy carbonyl substrates has a pronounced effect on conversion rates. nih.gov

Research has shown that β-hydroxy carbonyl substrates bearing a range of aryl and aliphatic substituents react effectively to produce the corresponding 4,5-disubstituted oxazolidin-2-ones. nih.gov Specifically, aryl groups that are electron-neutral (e.g., p-chlorophenyl) or electron-rich (e.g., p-methoxyphenyl) tend to proceed smoothly, affording the desired cyclic carbamates in high to excellent yields. nih.gov This indicates that increased electron density on the aromatic ring can facilitate the intramolecular cyclization process. The compatibility extends to various functional groups, demonstrating the robustness of this synthetic approach. Aliphatic substituents are also well-tolerated, providing the corresponding products in good yields. nih.gov

Detailed findings on the substrate scope for the synthesis of 4,5-disubstituted oxazolidin-2-ones highlight these trends: nih.gov

Furthermore, in reactions involving the cyclization of Schiff bases with agents like glycolic acid, the nature of the substituent on the aldehyde-derived part of the Schiff base also impacts reaction yields, although the primary focus of many studies is on the stereochemical outcome.

Stereoselective Synthesis of Enantiopure Oxazolidine-2-carboxamide Systems

Achieving enantiopurity in oxazolidine-2-carboxamide and related oxazolidinone systems is paramount for their application in pharmaceuticals and as chiral auxiliaries. Methodologies to this end are centered on asymmetric transformations, catalysis, and resolution techniques.

Asymmetric Catalysis in the Cycloaddition and Ring-Forming Reactions

Asymmetric catalysis offers a more atom-economical approach to enantiopure oxazolidines by using a substoichiometric amount of a chiral catalyst to generate a chiral product. Palladium-catalyzed asymmetric [3+2] cycloaddition reactions have emerged as a powerful tool for constructing N-fused 1,3-oxazolidines. dongguk.edulookchem.com In these reactions, a chiral ligand, such as a phosphoramidite, coordinates to the palladium center, creating a chiral environment that dictates the stereochemical outcome of the cycloaddition. lookchem.com

This methodology has been used to synthesize optically active N-fused 1,3-oxazolidines with quaternary and tertiary stereocenters in high yields, with excellent diastereoselectivities (up to 25:1 dr) and enantioselectivities (up to >99% ee). dongguk.edulookchem.com The choice of ligand is critical, as it can influence not only the stereoselectivity but also the regioselectivity of the cycloaddition, determining whether a [3+2] or a [5+2] cycloaddition product is formed. lookchem.com

Organocatalysis provides another powerful avenue for the asymmetric synthesis of oxazolidines. rsc.orgrsc.org For instance, quinine-derived bifunctional squaramide catalysts have been employed in domino reactions involving hemiaminal formation and aza-Michael addition to produce spirooxindole-embedded oxazolidines with good diastereoselectivity and high enantioselectivity. acs.org Similarly, chiral magnesium phosphate (B84403) catalysts facilitate the enantioselective one-pot synthesis of 1,3-oxazolidines from imines and alcohols. nih.govacs.org Another approach involves the ruthenium-catalyzed asymmetric hydrogenation of 2-oxazolones to yield optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. rsc.org

Deracemization and Kinetic Resolution Techniques for Enantiomeric Enrichment

When a racemic mixture of an oxazolidine or oxazolidinone is produced, kinetic resolution can be employed to isolate a single enantiomer. Kinetic resolution is a process where one enantiomer of a racemate reacts at a faster rate than the other in a chemical reaction with a chiral catalyst or reagent, leading to an enantiomeric enrichment of the unreacted substrate and the product. nih.gov

A significant challenge of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. This limitation is overcome by dynamic kinetic resolution (DKR), which combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For oxazolidinone systems, catalytic, enantioselective N-acylation has been demonstrated as a highly effective method for kinetic resolution, achieving outstanding selectivity. nih.gov Additionally, multi-component reactions have been designed that proceed via a kinetic resolution of racemic epoxide starting materials, leading to the formation of multi-substituted 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities (up to 20:1 d.r. and 90% ee). nih.gov

Mechanistic and Reactivity Studies of N Ethyl 1,2 Oxazolidine 2 Carboxamide Transformations

Investigation of Ring-Opening and Ring-Closing Reaction Pathways

The stability and reactivity of the 1,2-oxazolidine ring are central to understanding the chemical behavior of N-ethyl-1,2-oxazolidine-2-carboxamide. The transformation pathways of this heterocyclic system are primarily dictated by ring-opening and ring-closing reactions, which are heavily influenced by reaction conditions and the nature of substituents.

The 1,2-oxazolidine ring is susceptible to cleavage, particularly under acidic conditions. The mechanism for ring-opening is typically initiated by electrophilic activation, where a proton or Lewis acid coordinates to either the ring oxygen or nitrogen atom. This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack.

In aqueous acidic media, the most common nucleophile is water, leading to hydrolysis. The process is a general-acid-catalyzed ring opening. acs.org Protonation of the ring oxygen is a key step, facilitating the cleavage of the C-O bond upon attack by a water molecule. This results in a ring-opened intermediate, typically a substituted N-(2-hydroxyethyl)hydroxylamine derivative. Oxazolidines are generally prone to hydrolysis, which represents the reverse of their synthesis from 2-aminoalcohols and carbonyl compounds. wikipedia.org Studies on related N-acylaziridines show that acid-catalyzed isomerization can lead to the formation of oxazolines, demonstrating the susceptibility of small N-acyl heterocycles to ring-opening and rearrangement pathways. ias.ac.in

Ring-closing reactions to form the oxazolidine (B1195125) or oxazolidinone skeleton are synthetically crucial. A common method involves the intermolecular reaction of a β-amino alcohol with reagents like phosgene (B1210022) to form an oxazolidinone. mdpi.com Another pathway involves the intramolecular cyclization of activated intermediates. For instance, enantiomerically pure oxazolidin-2-ones can be synthesized from 2-substituted aziridines through acylation of the aziridine (B145994) nitrogen, which activates the ring for a regioselective ring-opening by a nucleophile, followed by intramolecular cyclization. bioorg.org This highlights a mechanism where activation of the nitrogen atom facilitates a cascade that results in the formation of the five-membered oxazolidine ring system.

The hydrolytic stability of the oxazolidine ring is not constant but is significantly influenced by its substitution pattern and the pH of the medium. The carbamate (B1207046) within an oxazolidinone ring structure is generally conferred with higher metabolic and chemical stability compared to non-cyclic carbamates, which are more susceptible to hydrolysis. nih.govresearchgate.net However, the oxazolidine ring itself can be labile.

Studies on a series of oxazolidine-based compounds have demonstrated clear structure-activity relationships concerning their stability. nih.gov The rate of hydrolysis is significantly affected by substituents at both the C-2 and N-3 positions of the ring. For instance, 2-phenyl substituted oxazolidines with electron-withdrawing nitro groups hydrolyze more rapidly than those with unsubstituted phenyl or electron-donating methoxy (B1213986) groups. nih.gov This suggests that destabilization of the hemiaminal linkage by electron-withdrawing groups promotes cleavage. Conversely, derivatives with smaller alkyl groups (like methyl) or a proton at the C-2 position are more stable to hydrolysis than 2-phenyl substituted compounds. nih.gov

Degradation is not limited to hydrolysis. Oxidative degradation pathways have also been studied for related oxazolidinone structures. The rates of oxidative degradation for an oxazolidinone-derived antibacterial agent were found to be highly dependent on pH, buffer concentration, and the presence of metal ions. nih.gov The degradation was proposed to follow a hydrogen abstraction pathway, with the distribution of degradation products changing significantly between acidic and neutral/basic conditions. nih.gov For a novel triazolyl-oxazolidinone derivative, stability was observed in human plasma, but degradation occurred under forced basic and oxidative conditions, while stability was maintained in acidic solution. mdpi.com

The following table summarizes the influence of substituents on the hydrolytic stability of the oxazolidine ring, based on published research. nih.gov

| Position | Substituent Type | Effect on Hydrolysis Rate | Relative Stability |

| C-2 | Phenyl with Electron-Withdrawing Group (e.g., -NO₂) | Increases | Lower |

| C-2 | Unsubstituted Phenyl | Moderate | Moderate |

| C-2 | Phenyl with Electron-Donating Group (e.g., -OCH₃) | Decreases | Higher |

| C-2 | Methyl or Proton | Significantly Decreases | Highest |

| N-3 | Phenyl | Increases | Lower |

| N-3 | Methyl | Decreases | Higher |

Reactivity of the Carboxamide Functionality in Derivatization Reactions

The this compound molecule possesses an exocyclic tertiary carboxamide group attached to the ring nitrogen. This functional group has its own distinct reactivity profile, which often contrasts with that of the heterocyclic ring. Tertiary amides are generally considered to be robust functional groups, resistant to many common nucleophilic reagents due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.

Derivatization of this carboxamide would typically require harsh reaction conditions. For example, reduction of the amide to an amine (N-ethyl-N-(1,2-oxazolidin-2-yl)methanamine) would necessitate the use of powerful reducing agents such as lithium aluminum hydride. Hydrolysis of the amide bond to yield the parent 1,2-oxazolidine and N-ethylcarbamic acid would require strong acidic or basic conditions, under which the oxazolidine ring itself may also be unstable. nih.gov

In the context of N-acyl oxazolidinones, where the acyl group is part of a chiral auxiliary, the reactivity is well-studied for its utility in asymmetric synthesis. chempedia.info However, in this compound, the carboxamide is not functioning as a typical chiral auxiliary. Its reactivity is more aligned with general amide chemistry, where N-acylation reactions of less reactive nitrogen heterocycles can be challenging and often require pre-activated reagents or strong bases to proceed efficiently. asiaresearchnews.com Therefore, under mild conditions where the oxazolidine ring might undergo reactions, the exocyclic carboxamide functionality is expected to remain largely inert.

Structure-Reactivity Relationships Governing Oxazolidine-2-carboxamide Behavior

The relationship between a molecule's structure and its chemical reactivity is fundamental to predicting its behavior. For the oxazolidine ring system, specific structural features have been shown to govern its stability and reaction pathways, particularly concerning hydrolysis. nih.gov

Key structure-reactivity relationships include:

Substitution at C-2: The nature of the substituent at the C-2 position has a profound impact on the ring's stability. Bulky or electron-rich groups can sterically hinder the approach of nucleophiles, while electron-withdrawing groups can electronically destabilize the C-O bond. As noted previously, 2-alkyl-substituted oxazolidines are more stable than 2-aryl-substituted ones, and among aryl substituents, electron-withdrawing groups accelerate hydrolysis. nih.gov

Substitution at N-3: The substituent on the ring nitrogen also modulates reactivity. Oxazolidines with N-phenyl groups are less stable than their N-methyl counterparts, indicating that an electron-withdrawing aryl group on the nitrogen also promotes ring-opening. nih.gov

Ring Strain and Conformation: Five-membered rings like oxazolidine have inherent conformational constraints that influence their reactivity. The specific stereochemistry of substituents can dictate the most stable conformation, which in turn affects the accessibility of reaction centers to reagents.

The following table summarizes key structure-reactivity principles for the oxazolidine ring system. nih.gov

| Structural Feature | Influence on Reactivity | Example |

| C-2 Substituent | Electron-withdrawing groups increase the rate of hydrolysis. | 2-(nitrophenyl) > 2-phenyl |

| C-2 Substituent | Alkyl groups increase stability compared to aryl groups. | 2-methyl is more stable than 2-phenyl |

| N-3 Substituent | Electron-withdrawing groups (e.g., aryl) decrease stability. | N-methyl is more stable than N-phenyl |

| Exocyclic N-Acyl Group | Electron-withdrawing nature may reduce ring stability to hydrolysis. | An N-carboxamide group is expected to be destabilizing compared to an N-alkyl group. |

Advanced Spectroscopic and Structural Characterization of N Ethyl 1,2 Oxazolidine 2 Carboxamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy serves as a cornerstone for the unambiguous structural confirmation of oxazolidine (B1195125) derivatives. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the chemical environment of each atom, their connectivity, and spatial arrangements.

The ¹H and ¹³C NMR spectra of N-ethyl-1,2-oxazolidine-2-carboxamide derivatives exhibit characteristic signals corresponding to the oxazolidine ring, the N-ethyl group, and the carboxamide moiety. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing downfield shifts for adjacent protons and carbons.

In the ¹H NMR spectrum, the protons of the oxazolidine ring typically appear as complex multiplets due to spin-spin coupling. The methylene (B1212753) protons of the N-ethyl group (-NH-CH₂ -CH₃) are observed as a quartet, while the terminal methyl protons (-NH-CH₂-CH₃ ) appear as a triplet.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxamide group is the most deshielded, appearing at a significant downfield shift. The carbons of the oxazolidine ring resonate at distinct positions, with the carbon atom bonded to oxygen (O-CH₂) appearing further downfield than the carbon atom bonded only to nitrogen (N-CH₂). The chemical shifts for the N-ethyl group are also characteristic. researchgate.netmdpi.com The interpretation of these shifts allows for the initial structural assignment of the molecule. ias.ac.in

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives Data are generalized from related oxazolidine and carboxamide structures.

| Group | Assignment | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Carboxamide | C=O | - | 155 - 175 |

| Oxazolidine Ring | O-CH₂ | 3.8 - 4.5 | 65 - 75 |

| N-CH₂ | 3.2 - 3.8 | 45 - 55 | |

| Ring CH₂ | 2.0 - 2.8 | 30 - 40 | |

| N-ethyl Group | -NH-CH₂- | 3.1 - 3.5 (q) | 35 - 45 |

| -CH₃ | 1.0 - 1.3 (t) | 13 - 18 |

While 1D NMR provides information on the chemical environment of nuclei, 2D NMR experiments are crucial for establishing the molecular framework by revealing connectivity and spatial relationships between atoms. weebly.comomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For an this compound derivative, COSY spectra would show cross-peaks between the -CH₂- and -CH₃ protons of the ethyl group, and among the protons on the C3, C4, and C5 positions of the oxazolidine ring, confirming their sequential arrangement. weebly.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum provides a direct link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbon atoms. This is essential for the unambiguous assignment of all CH, CH₂, and CH₃ groups in the molecule. omicsonline.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. This technique is particularly powerful for connecting different structural fragments. For instance, HMBC can show a correlation from the N-ethyl methylene protons to the carboxamide carbonyl carbon (C=O), definitively linking the ethyl group to the carboxamide nitrogen. Similarly, correlations from the oxazolidine ring protons (e.g., at C5) to the carbonyl carbon would confirm the connection of the ring to the carboxamide group. omicsonline.orgbeilstein-journals.org

The five-membered oxazolidine ring is not planar and can exist in various conformations, such as envelope or twist forms. Furthermore, rotation around the N-C(O) amide bond can be restricted due to its partial double-bond character. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational equilibria. nih.gov

At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, leading to the appearance of separate signals for each conformation. As the temperature is increased, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the spectra with temperature (lineshape analysis), it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange process, providing insight into the energy barriers and relative populations of the different conformers. unimelb.edu.aursc.org

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pathway Elucidation

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound derivatives. In positive-ion mode ESI-MS, the molecule is typically detected as a protonated species [M+H]⁺. researchgate.netimist.ma The accurate mass measurement of this molecular ion, often performed using high-resolution mass spectrometry (HRMS), allows for the determination of the elemental formula of the compound, which is a critical step in its identification. bioorg.org

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.netimist.ma The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that serves as a structural fingerprint of the molecule. researchgate.net

The fragmentation pathways for this compound derivatives are expected to involve cleavages at the most labile bonds. Key fragmentation routes often include:

Cleavage of the oxazolidine ring: The five-membered ring can open and fragment in various ways, leading to characteristic neutral losses.

Loss of the N-ethyl group: Cleavage of the bond between the nitrogen and the ethyl group or fragmentation within the ethyl group itself.

Amide bond cleavage: Scission of the bonds adjacent to the carbonyl group is a common fragmentation pathway for carboxamides. nih.gov

The structural similarity between related oxazolidin-2-one derivatives often leads to comparable CID-MS/MS spectra and fragmentation pathways. researchgate.netimist.ma By systematically analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed, and isomeric structures can often be differentiated. researchgate.netnih.gov

Table 2: Plausible ESI-MS/MS Fragmentations for Protonated this compound ([M+H]⁺) Fragmentation pathways are proposed based on general principles and data from related structures.

| Observed Ion (m/z) | Proposed Structure/Origin | Neutral Loss |

|---|---|---|

| [M+H]⁺ | Protonated Molecule | - |

| [M+H - C₂H₄]⁺ | Loss of ethylene (B1197577) from ethyl group | -28 Da |

| [M+H - C₂H₅N]⁺ | Cleavage of N-ethyl bond | -43 Da |

| [M+H - C₂H₄O]⁺ | Ring fragmentation (loss of ethylene oxide) | -44 Da |

| [C₄H₉N₂O]⁺ | Fragment containing ethyl-carboxamide moiety | - |

| [C₃H₆NO]⁺ | Fragment from oxazolidine ring | - |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the study of molecular interactions within this compound derivatives. These methods probe the vibrational modes of molecules, which are sensitive to the chemical environment, bond strength, and molecular symmetry.

The analysis of the spectra allows for the unambiguous identification of the key functional groups present in this class of molecules. The oxazolidine ring and the N-ethyl-carboxamide side chain give rise to characteristic vibrational bands. The carbonyl (C=O) stretching vibration of the amide group is one of the most intense and diagnostic bands in the IR spectrum. For related five-membered ring systems containing an amide group, this stretching vibration is typically observed in the region of 1720-1685 cm⁻¹.

The N-H stretching vibrations, expected if the amide is secondary, are typically found in the 3500–3300 cm⁻¹ range. nih.gov The presence and position of this band can provide information about hydrogen bonding interactions. In the solid state, intermolecular hydrogen bonds involving the amide N-H donor and a carbonyl oxygen acceptor can lead to a broadening and shifting of this band to lower wavenumbers.

Other significant vibrations include the C-N stretching modes, C-O stretching of the oxazolidine ring, and various bending and rocking modes of the ethyl group and the heterocyclic ring. The ring vibrations of the oxazolidine core can be complex and are often found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in Raman spectra, non-polar bonds and symmetric vibrations often yield stronger signals. For instance, C-C ring stretching modes, which can be observed between 1600-1400 cm⁻¹, are often well-defined in Raman spectra. nih.gov The combined use of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound derivatives.

Table 1: Representative Vibrational Frequencies for Functional Groups in Oxazolidine and Carboxamide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| Amide N-H | Stretching | 3500–3300 | FT-IR, Raman | nih.gov |

| Amide C=O | Stretching | 1720–1685 | FT-IR |

Note: The data in this table is based on related molecular structures and serves to illustrate the expected regions for key vibrational bands.

X-ray Crystallography for Definitive Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For derivatives of this compound, this technique provides precise information on bond lengths, bond angles, and torsional angles, which together define the molecular conformation. A crucial aspect is its ability to determine the absolute stereochemistry of chiral centers, which is often present in this class of compounds.

The five-membered oxazolidine ring is not planar and can adopt various conformations, such as envelope or twisted forms. nih.gov In an envelope conformation, four atoms are approximately coplanar, while the fifth atom deviates from this plane. nih.gov In a twisted conformation, adjacent atoms are displaced in opposite directions relative to the ring plane. nih.gov The specific conformation adopted is influenced by the nature and substitution pattern on the ring and the N-acyl group.

Crystal structure analysis also reveals the details of the crystal packing, which is governed by intermolecular interactions. In carboxamide-containing structures, hydrogen bonding is a predominant interaction. The amide N-H group can act as a hydrogen-bond donor, while the carbonyl oxygen is an effective acceptor. These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. researchgate.net For example, in the crystal structure of 4-ethyl-1,3-oxazolidine-2-thione, a related compound, molecules are connected via intermolecular N-H···S hydrogen bonds to form centrosymmetric dimers. Weak C-H···O hydrogen bonds and other van der Waals forces also play a significant role in stabilizing the crystal lattice. nih.govresearchgate.net

The detailed structural parameters obtained from X-ray crystallography are invaluable for understanding structure-activity relationships and for computational modeling studies.

Table 2: Illustrative Crystallographic Data for a Representative Oxazolidine Derivative

| Parameter | Value |

|---|---|

| Compound Name | 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one researchgate.net |

| Chemical Formula | C₁₈H₂₀N₄O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.6576 (1) |

| b (Å) | 17.1463 (2) |

| c (Å) | 15.8105 (2) |

| β (°) | 98.935 (1) |

| V (ų) | 1782.92 (4) |

| Z | 4 |

Note: This data is for a complex derivative containing oxazolidin-2-one rings and is provided as an example of the type of information obtained from an X-ray crystallographic study.

Computational and Theoretical Investigations of N Ethyl 1,2 Oxazolidine 2 Carboxamide Systems

Quantum Mechanical Studies on Electronic Structure and Energetics

Quantum mechanical studies are fundamental to understanding the intrinsic properties of N-ethyl-1,2-oxazolidine-2-carboxamide at the atomic level. These methods are used to predict its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govresearchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G++(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations identify the lowest energy conformation of the molecule, which is crucial for understanding its physical and chemical properties. The stability of the optimized structure is confirmed by performing vibrational frequency calculations; the absence of imaginary frequencies indicates that the geometry corresponds to a true energy minimum on the potential energy surface. nih.gov The theoretical geometric parameters can then be compared with experimental data if available.

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length (Amide) | ~1.23 Å |

| C-N Bond Length (Ring) | ~1.47 Å |

| N-O Bond Length (Ring) | ~1.45 Å |

| C-N-C Bond Angle | ~118° |

| O-N-C Bond Angle | ~110° |

Note: These are typical values based on DFT calculations for similar molecular structures and serve as illustrative examples.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. dergipark.org.tr A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. dergipark.org.tr For this compound, DFT calculations can determine the energies of these orbitals. dergipark.org.tr The distribution of HOMO and LUMO densities across the molecule reveals the likely sites for electrophilic and nucleophilic attack. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 8.7 |

Note: These values are hypothetical and represent a typical range for stable organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. iucr.orgbhu.ac.in The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. dergipark.org.trbhu.ac.in For this compound, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. dergipark.org.triucr.org The MEP map can identify the most likely sites for hydrogen bonding and other non-covalent interactions. iucr.org Typically, the oxygen atoms of the carbonyl and oxazolidine (B1195125) ring would exhibit negative potential, while the hydrogen atoms of the ethyl group and the amide N-H group would show positive potential. iucr.org

Computational methods can be employed to predict the pKa values of a molecule, providing insight into its acidity or basicity. For this compound, the pKa of the amide proton can be estimated. This involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. Such predictions are useful for understanding the molecule's behavior in different pH environments and its potential to act as a proton donor or acceptor in biological systems or chemical reactions. The predicted pKa values can help to infer the charge state of the molecule under physiological conditions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of intermediates and, crucially, the transition states that connect them. rsc.org The energy of the transition state determines the activation energy barrier of the reaction, which in turn governs the reaction rate. rsc.org For instance, if this compound were to undergo hydrolysis, computational methods could model the step-by-step mechanism, including the approach of a water molecule, the formation of a tetrahedral intermediate, and the final bond cleavage. These calculations provide a molecular-level understanding of reaction feasibility and kinetics that can be difficult to obtain through experimental means alone. rsc.org

Prediction and Interpretation of Spectroscopic Parameters (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra. nih.gov DFT methods can be used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). mdpi.com By comparing these calculated shifts with experimental data, the assignment of signals in the NMR spectrum can be confirmed. mdpi.com Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. nih.gov This synergy between computational prediction and experimental measurement provides a robust framework for structural elucidation and characterization. nih.gov

Table 3: Representative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (Amide) | 158.2 | 157.9 |

| CH₂ (Ethyl) | 42.5 | 42.3 |

| CH₃ (Ethyl) | 14.8 | 15.1 |

| CH₂ (Ring, adjacent to O) | 75.1 | 74.8 |

| CH₂ (Ring, adjacent to N) | 48.9 | 48.6 |

Note: The calculated values are hypothetical examples to illustrate the typical agreement between theoretical and experimental data.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles evolve. This methodology is invaluable for exploring the conformational landscape and flexibility of a molecule like this compound.

Key parameters derived from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of a superimposed molecule and a reference structure, providing insight into the stability of the simulation and the conformational changes over time. nih.gov

Radius of Gyration (Rg): Rg indicates the compactness of a molecule. Changes in Rg over the simulation time can signify conformational shifts.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to a solvent, which is crucial for understanding interactions with the surrounding environment.

Dihedral Angle Analysis: By tracking the torsion angles of specific bonds, particularly those in the oxazolidine ring and the carboxamide linker, the preferred conformations and their transitions can be characterized.

The data generated from these simulations can be complex. Below is a representative table illustrating the type of data that would be obtained from a hypothetical MD simulation of this compound.

| Simulation Parameter | Mean Value | Standard Deviation | Description |

|---|---|---|---|

| RMSD (Å) | 1.8 | 0.3 | Measures the deviation from the initial structure, indicating conformational stability. |

| Radius of Gyration (Rg) (Å) | 3.5 | 0.2 | Indicates the compactness of the molecular structure. |

| SASA (Ų) | 250 | 15 | Represents the solvent-exposed surface area. |

| Dominant Ring Pucker Conformation | Envelope | - | Describes the most frequently observed shape of the oxazolidine ring. |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

In Silico Studies of Molecular Interactions with Target Binding Sites

In silico studies, particularly molecular docking, are fundamental to predicting and analyzing the interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov These studies are crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. researchgate.netresearchgate.net

The process involves computationally placing the ligand into the binding site of a receptor and evaluating the binding affinity and mode. The scoring functions used in docking programs estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. bibliotekanauki.pl

For this compound, key structural features that would be analyzed for their role in molecular interactions include:

Hydrogen Bond Donors and Acceptors: The oxygen atoms of the carbonyl group and the oxazolidine ring, as well as the nitrogen atom of the amide group, can act as hydrogen bond acceptors. The amide hydrogen can act as a hydrogen bond donor.

Hydrophobic Regions: The ethyl group and parts of the oxazolidine ring can form hydrophobic interactions with nonpolar residues in a binding pocket.

Dipole-Dipole Interactions: The polar nature of the carboxamide and oxazolidine moieties can lead to favorable electrostatic interactions.

A typical molecular docking study would identify key amino acid residues within a target's binding site that interact with this compound. The results of such a study can be summarized in a table format, as illustrated below with a hypothetical target protein.

| Target Protein Residue | Interaction Type | Interacting Group on Ligand | Distance (Å) | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|---|

| ASP 120 | Hydrogen Bond | Amide N-H | 2.9 | -7.5 |

| TYR 85 | Hydrogen Bond | Carbonyl Oxygen | 3.1 | |

| LEU 88 | Hydrophobic | Ethyl Group | 3.8 | |

| VAL 118 | Hydrophobic | Oxazolidine Ring | 4.0 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Such in silico analyses are instrumental in generating hypotheses about the biological activity of a compound, which can then be tested through experimental validation. nih.govmdpi.com

Advanced Research Applications of the N Ethyl 1,2 Oxazolidine 2 Carboxamide Scaffold in Organic Synthesis

Utilization as Versatile Synthetic Intermediates for Complex Molecule Construction

The oxazolidine (B1195125) framework is a pivotal building block in the synthesis of a wide range of biologically significant compounds. researchgate.net These heterocycles serve as multipurpose intermediates in fields as diverse as medicinal chemistry, materials science, and agrochemicals. ontosight.ainih.gov Over 70% of pharmaceuticals and 40% of agrochemicals are reported to rely on oxazolidine structures as key intermediates in their synthesis. ontosight.ai Their value is particularly noted in the construction of natural products and other complex molecules where precise control of stereochemistry is paramount. researchgate.netnih.gov

The synthesis of oxazolidine derivatives is often achieved through efficient methods like the condensation of 2-aminoalcohols with aldehydes or ketones, or via multi-component cascade reactions, which are valued for their atom economy and efficiency. researchgate.netwikipedia.org Once formed, the oxazolidine ring can be carried through multiple synthetic steps or strategically opened to reveal other functional groups. For example, isoxazolidine (B1194047) compounds, which are structurally related, are known to be influential building blocks for bioactive molecules and can be derivatized through ring-opening reactions to form compounds like β-alkamines. nih.gov

Structurally diverse oxazolidin-2-one motifs, which are closely related to the carboxamide scaffold, often serve as crucial synthetic intermediates in the creation of macrolide antibiotics. nih.gov The inherent stability and defined stereochemistry of the ring allow it to guide the formation of new stereocenters in subsequent reactions, making it an invaluable tool for constructing complex molecular architectures.

Development of Chiral Oxazolidine-2-carboxamides as Tunable Auxiliaries in Asymmetric Synthesis

One of the most significant applications of the oxazolidine scaffold is its use as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net Oxazolidinone auxiliaries, in particular, have been popularized for their effectiveness in controlling the absolute configuration of newly formed stereogenic centers. wikipedia.org These auxiliaries are frequently employed in the early stages of drug discovery due to their reliability in producing enantiomerically pure compounds. rsc.org

The effectiveness of these auxiliaries lies in their ability to create a predictable, stereo-differentiated environment around a reactive center. scielo.org.mx They are widely used in key carbon-carbon bond-forming reactions, including:

Asymmetric Alkylation: Chiral oxazolidinones are effective in guiding the alkylation of various enolates, a strategy that has been central to the total synthesis of numerous biologically active natural products. rsc.org

Asymmetric Aldol (B89426) Reactions: These auxiliaries provide high levels of stereocontrol in aldol reactions, enabling the precise construction of molecules with multiple stereocenters. wikipedia.orgscielo.org.mx

Asymmetric Michael Additions: The camphorsultam auxiliary, a related heterocyclic structure, has proven superior to oxazolidinones in certain Michael additions, showcasing the importance of the auxiliary's specific structure. wikipedia.org

The "tunability" of these auxiliaries comes from the ability to modify their substituents. By changing the groups attached to the oxazolidine ring (e.g., at the C4 and C5 positions), chemists can influence the steric environment and thus the diastereoselectivity of a reaction. After the desired stereocenter has been created, the auxiliary can be removed under mild conditions and often recycled, enhancing its utility and commercial potential. wikipedia.orgsigmaaldrich.com

| Chiral Auxiliary Type | Derived From | Key Asymmetric Application | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| (S)-4-Benzyl-2-oxazolidinone | (S)-Phenylalanine | Alkylation, Aldol Reactions, Diels-Alder | High (often >95% de) | wikipedia.orgrsc.orgsigmaaldrich.com |

| (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | (1R,2S)-Norephedrine | Aldol Reactions | High diastereoselectivity | sigmaaldrich.com |

| Camphorsultam (Oppolzer's sultam) | Camphor | Michael Additions, Claisen Rearrangement | Excellent diastereoselectivity | wikipedia.org |

| (R,R)- and (S,S)-Pseudoephedrine | Pseudoephedrine | Alkylation of amides | High facial selectivity | wikipedia.org |

Engineering Novel Catalytic Systems Based on Oxazolidine-2-carboxamide Frameworks

Beyond their role as stoichiometric auxiliaries, oxazolidine-based frameworks are integral to the design of chiral ligands for asymmetric catalysis. sfu.ca In this context, the chiral oxazolidine unit is incorporated into a larger ligand structure that coordinates with a metal center. The resulting chiral catalyst can then mediate a wide range of enantioselective transformations.

Examples of such catalytic systems include:

Palladium-Catalyzed Reactions: New chiral phosphinooxazolidine ligands have been developed for palladium-catalyzed asymmetric allylic substitution reactions. scilit.com

Copper-Catalyzed Reactions: Chiral bis(oxazoline)copper(II) complexes are effective Lewis acid catalysts for enantioselective Diels-Alder reactions. scilit.com

Rhodium and Nickel Catalysis: Chiral palladium or nickel catalysts have been used in the enantioselective synthesis of 1,3-oxazolidines from racemic starting materials. nih.gov

The development of these catalytic systems is a significant advancement, as a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product, making the process highly efficient and economical. researchgate.net The modular nature of oxazolidine synthesis allows for the creation of libraries of related ligands, which can be screened to find the optimal catalyst for a specific transformation. For instance, chiral tridentate Schiff bases derived from oxazolidine acetals have been evaluated as ligands in metal-catalyzed hetero-Diels-Alder reactions. sfu.ca

Application in Polymer Chemistry and Material Science (e.g., Polyoxazolidines)

The oxazolidine ring is a versatile monomer component in polymer chemistry, leading to materials with unique properties and applications. tandfonline.com Poly(2-oxazoline)s, for example, are synthesized via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. nih.gov These polymers are noted for their biocompatibility, stability, and high potential for functionalization, making them suitable for biomedical applications such as drug delivery systems. nih.govnih.gov

Specific applications in material science include:

Polyurethane Modifiers: Bisoxazolidines, which contain two oxazolidine rings, are used as performance modifiers in polyurethane coatings and paints. wikipedia.org The rings act as latent hardeners; they hydrolyze in the presence of moisture to yield amine and hydroxyl groups, which then react with isocyanates to cure the coating. wikipedia.org This moisture-triggered curing is a desirable feature in many industrial applications. wikipedia.org

Kinetic Hydrate (B1144303) Inhibitors: Polymers based on the vinylic monomer 5-methyl-3-vinyl-2-oxazolidinone (VMOX) have been investigated as kinetic hydrate inhibitors (KHIs) for preventing the formation of gas hydrate plugs in oil and gas pipelines. acs.org

Poly(oxazolidine-acetals): The acid-catalyzed polycondensation of dialdehydes with monomers containing both amino and hydroxyl groups can yield poly(oxazolidine-acetals), demonstrating the formation of polymers where the oxazolidine ring is part of the main chain. tandfonline.com

| Oxazolidine-Based Monomer/Unit | Polymer Type | Method of Polymerization | Key Application | Reference |

|---|---|---|---|---|

| 2-Substituted-2-oxazolines | Poly(2-oxazoline)s (PAOx) | Cationic Ring-Opening Polymerization (CROP) | Biomedical materials, drug delivery | nih.govnih.gov |

| Bisoxazolidines | Polyurethane networks | Moisture-triggered ring-opening and reaction with isocyanates | Performance modifiers in coatings and paints | wikipedia.org |

| 5-Methyl-3-vinyl-2-oxazolidinone (VMOX) | Poly(VMOX) | Free-radical polymerization | Kinetic hydrate inhibitors for oil & gas industry | acs.org |

| Terephthaldehyde and 2-amino-2-hydroxymethyl-1,3-propanediol | Poly(oxazolidine-acetals) | Stepwise polycondensation | Specialty polymers | tandfonline.com |

Role in Scavenging Agents and Other Industrial Chemical Processes

In industrial settings, oxazolidine derivatives serve critical roles as scavenging agents, which are compounds that react with and neutralize undesirable chemical species.

H₂S Scavengers: Oxazolidine-based products are widely used for scavenging hydrogen sulfide (B99878) (H₂S) in the oil and gas industry. hw.ac.ukfigshare.com They provide an oil-soluble alternative to water-based scavengers like triazines. acs.org The scavenging mechanism can be complex; oxazolidine-based scavengers are often readily converted into the corresponding hexahydrotriazine upon hydrolysis, and it is believed that this conversion contributes significantly to their scavenging activity. hw.ac.ukacs.orghw.ac.uk Key commercial examples include 3,3′-methylenebis[5-methyloxazolidine] (MBO). hw.ac.ukfigshare.com

Moisture Scavengers: In addition to their role in curing, oxazolidines function as effective moisture scavengers in polyurethane and other sensitive systems. wikipedia.org By reacting with water, they prevent unwanted side reactions that could compromise the integrity and performance of the final product. wikipedia.org

Initially, many oxazolidine-based products were developed for their biocide properties before their application as H₂S scavengers became more widespread. hw.ac.ukfigshare.comacs.org Their utility in these industrial processes highlights the robustness and adaptable reactivity of the oxazolidine scaffold.

Future Research Directions and Emerging Avenues for N Ethyl 1,2 Oxazolidine 2 Carboxamide

Development of Sustainable and Green Synthetic Methodologies

The synthesis of five-membered cyclic carbamates, the core of N-ethyl-1,2-oxazolidine-2-carboxamide, has traditionally relied on methods that are not environmentally benign, often using hazardous reagents like phosgene (B1210022). rsc.orgnih.gov Future research must prioritize the development of green and sustainable synthetic routes. A primary avenue of exploration is the utilization of carbon dioxide (CO₂) as a cheap, abundant, and non-toxic C1 building block. mdpi.comencyclopedia.pub

Research should focus on the direct synthesis from amino alcohols and CO₂, a method that aligns with the principles of green chemistry. rsc.org This can be achieved through catalytic systems that activate the amino alcohol for reaction with the inert CO₂ molecule. Strategies include using an external base and a hydroxyl group activating reagent, such as p-toluenesulfonyl chloride (TsCl), which allows the reaction to proceed under mild conditions. rsc.org Further advancements could involve replacing such reagents with more benign activators or developing catalytic cycles that avoid stoichiometric activators altogether.

Another promising direction is the exploration of organocatalysis and biocatalysis. Organocatalysts can offer metal-free reaction pathways, reducing the risk of heavy metal contamination in the final product. mdpi.com Enzymatic methods, while still nascent in this specific area, could provide unparalleled selectivity and operate under mild, aqueous conditions.

The table below outlines potential green synthetic strategies for the oxazolidinone core, which could be adapted for this compound.

| Synthetic Strategy | Key Features | Potential Advantages |

| CO₂ Fixation | Use of CO₂ as a C1 source with amino alcohols. rsc.org | Utilizes a renewable feedstock, reduces reliance on hazardous reagents. |

| Organocatalysis | Metal-free catalysts for cyclization reactions. mdpi.com | Avoids metal contamination, often milder reaction conditions. |

| Biocatalysis | Use of enzymes to catalyze ring formation. | High selectivity, biodegradable catalysts, aqueous reaction media. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. organic-chemistry.org | Reduced reaction times, potential for improved yields and purity. |

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize synthetic methodologies, a thorough understanding of reaction kinetics, mechanisms, and the influence of various parameters is essential. Advanced spectroscopic techniques, particularly those that allow for in situ and real-time monitoring, are invaluable tools in this regard. Future research should focus on applying these techniques to the synthesis of this compound.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction without the need for sampling. researchgate.netxjtu.edu.cnyoutube.com By inserting a probe directly into the reaction vessel, researchers can obtain real-time data on the formation of the oxazolidinone ring and the subsequent functionalization to form the N-ethyl-carboxamide. This allows for the precise determination of reaction start and end points, the identification of transient intermediates, and the elucidation of the reaction mechanism. youtube.comnih.gov

Other techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can also be adapted for in situ monitoring, providing complementary information. The data gathered from these methods can be used to build accurate kinetic models, optimize reaction conditions (e.g., temperature, pressure, catalyst loading), and ensure process safety and reproducibility.

| Spectroscopic Technique | Information Gained | Application in Synthesis |

| In Situ FTIR | Real-time concentration profiles of reactants, intermediates, products. youtube.com | Reaction kinetics, mechanism elucidation, endpoint determination. |

| In Situ Raman | Vibrational modes of molecules, complementary to FTIR. | Monitoring of specific functional groups, especially in aqueous media. |

| In Situ NMR | Detailed structural information of species in solution. | Identification of complex intermediates and stereochemical outcomes. |

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. beilstein-journals.orgchemrxiv.org For this compound, these computational tools can be leveraged in several key areas.

Firstly, ML algorithms can be trained on existing reaction data to predict the optimal conditions for its synthesis. duke.edunih.gov By inputting various parameters such as catalysts, solvents, temperatures, and starting materials, these models can predict the reaction yield and selectivity, thereby reducing the number of experiments needed for optimization. beilstein-journals.org This is particularly valuable in the low-data regimes often encountered in the development of new synthetic routes. nih.gov

Secondly, AI and ML can be used for de novo design of derivatives and for predicting their physicochemical and biological properties. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed for the oxazolidinone class of compounds to predict their antibacterial activity or other biological effects based on their molecular structure. researchgate.netnih.gov This allows for the virtual screening of large libraries of potential derivatives of this compound to identify candidates with desired properties before committing to their synthesis. These models can predict properties like solubility, toxicity, and metabolic stability, which are crucial in drug development. nih.govnih.gov

| AI/ML Application | Objective | Potential Impact |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, solvent, temperature). duke.edu | Accelerates synthesis development, reduces experimental cost. |

| Property Prediction (QSAR) | Predict biological activity, toxicity, and physicochemical properties. researchgate.net | Enables virtual screening, prioritizes synthetic targets. |

| De Novo Design | Generate novel oxazolidinone-2-carboxamide structures with desired properties. | Expands chemical space, identifies novel lead compounds. |

Exploration of Novel Reaction Pathways and Mechanistic Insights

While established methods for forming oxazolidinone rings exist, there is always a need for novel and more efficient synthetic strategies. Future research should explore new reaction pathways to this compound. This could include multicomponent reactions, where three or more reactants combine in a single step to form the product, which can significantly improve synthetic efficiency. Another avenue is the development of novel intramolecular cyclization reactions from appropriately functionalized precursors. nih.gov

A deeper understanding of the reaction mechanisms is crucial for the rational design of these new pathways. Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide detailed insights into the transition states and intermediates of the reaction. rsc.org For example, DFT studies can elucidate whether the cyclization to form the oxazolidinone ring proceeds via an Sₙ2-type mechanism and can help in understanding the regioselectivity of the reaction. rsc.org This knowledge can then be used to design catalysts that lower the activation energy of the desired pathway or to modify the substrate to favor a specific outcome.

Rational Design of Next-Generation Oxazolidine-2-carboxamide Derivatives with Tailored Reactivity

The oxazolidinone scaffold is a cornerstone of several antibacterial agents, and this provides a strong basis for the rational design of new derivatives of this compound with tailored biological activity. researchgate.netnih.gov Structure-Activity Relationship (SAR) studies have shown that modifications at various positions of the oxazolidinone ring can significantly impact antibacterial potency and spectrum. nih.govdocumentsdelivered.comnih.gov

Future research should focus on systematic modifications of the this compound structure. This includes:

Substitution on the oxazolidinone ring: Introducing various substituents at the 4 and 5 positions of the ring can influence the molecule's interaction with its biological target.

Modification of the N-ethyl group: The ethyl group on the carboxamide can be replaced with other alkyl or aryl groups to modulate properties like lipophilicity and metabolic stability.

Stereochemistry: The stereocenters on the oxazolidinone ring are often crucial for biological activity. Enantioselective synthesis of different stereoisomers and evaluation of their biological activity is a key research direction. williams.edu

The goal of this rational design process would be to create next-generation derivatives with improved potency, a broader spectrum of activity, or novel biological activities beyond antibacterials, such as antiviral, antifungal, or anticancer properties. rsc.org

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The potential applications of this compound are not limited to medicinal chemistry. Interdisciplinary research with materials science and supramolecular chemistry could uncover novel uses for this compound and its derivatives.

In materials science, oxazolidinones can be used as monomers for the synthesis of high-performance polymers. rwth-aachen.de For instance, N-vinyl substituted oxazolidinones can undergo polymerization to form polymers with interesting properties. google.com The this compound could be functionalized with a polymerizable group to create novel monomers. Furthermore, the cyclic carbamate (B1207046) structure can undergo anionic ring-opening polymerization to produce aliphatic polyurethanes, a class of polymers with wide-ranging applications. acs.orgresearchgate.net Research in this area could focus on synthesizing and characterizing these new polymers and exploring their thermal and mechanical properties. rwth-aachen.de

In supramolecular chemistry, the carboxamide and carbamate moieties of the molecule can participate in hydrogen bonding, making it a potential building block for self-assembling systems. mdpi.com By designing derivatives with specific recognition sites, it may be possible to create well-defined supramolecular structures such as gels, liquid crystals, or molecular capsules. These structures could have applications in areas such as drug delivery, sensing, and catalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-1,2-oxazolidine-2-carboxamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of ethylamine with oxazolidine precursors under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify oxazolidine ring protons (δ 3.5–4.5 ppm) and carboxamide carbonyl (δ ~165 ppm). Use deuterated DMSO or CDCl3 to resolve splitting patterns .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]+ at m/z 173.1. Compare with HRMS for exact mass validation (±0.001 Da) .

- IR Spectroscopy : Confirm carboxamide C=O stretch at ~1680 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

Q. How can researchers address solubility challenges in biological assays?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for stock solutions (10 mM), followed by serial dilution in assay buffers (PBS, pH 7.4). Precipitate formation may require sonication or addition of co-solvents (≤1% Tween-80). Validate stability via UV-Vis spectroscopy (λmax ~260 nm) over 24 hours .

Advanced Research Questions

Q. How should contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved?

- Methodological Answer :

- Step 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl3) on proton coupling constants.

- Step 2 : Perform DFT calculations (B3LYP/6-31G*) to predict theoretical spectra and compare with experimental data.

- Step 3 : Use isotopic labeling (e.g., 15N) to confirm assignments .

Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., ring-opening)?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C to suppress oxazolidine ring degradation.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) for regioselectivity.

- In Situ Monitoring : Use FT-IR or ReactIR to detect intermediate species and adjust conditions dynamically .

Q. How can researchers validate the biological target of this compound in antimicrobial studies?

- Methodological Answer :

- Target Inhibition Assays : Test against bacterial thioredoxin reductase (TrxR) using DTNB reduction assays.

- Resistance Profiling : Compare MIC values against S. aureus (Gram-positive) and E. coli (Gram-negative) to assess specificity (Table 1) .

- Molecular Docking : Perform in silico studies with TrxR (PDB: 3EAN) to identify binding motifs.

Table 1 : Antimicrobial Activity of this compound Derivatives

| Strain | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus (ATCC 25923) | 8.2 | |

| C. albicans (SC5314) | 32.5 | |

| E. coli (ATCC 25922) | >64 |

Data Contradiction & Validation

Q. What analytical approaches resolve discrepancies in metabolic stability studies (e.g., in vitro vs. in vivo half-life)?

- Methodological Answer :

- In Vitro : Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS.

- In Vivo : Collect plasma samples at 0, 1, 2, 4, 8, 24 h post-dosing. Apply non-compartmental analysis (WinNonlin) to calculate t1/2.

- Discrepancy Resolution : Check for protein binding differences (equilibrium dialysis) or metabolite interference (MS/MS fragmentation patterns) .

Experimental Design

Q. How to design a stability study for this compound under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.